molecular formula C9H6FIO B15064203 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B15064203
M. Wt: 276.05 g/mol
InChI Key: UILOYXCTKKWJLD-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of both fluorine and iodine atoms attached to the indanone core structure. The molecular formula of this compound is C9H6FIO, and it has a molecular weight of approximately 292.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF, thiourea in ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .

Biology: In biological research, this compound is utilized in the development of fluorescent probes and imaging agents. The presence of fluorine and iodine atoms enhances the compound’s ability to interact with biological targets and emit fluorescence .

Medicine: Its unique structure allows for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

5-fluoro-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2

InChI Key

UILOYXCTKKWJLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)I

Origin of Product

United States

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